2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
Overview
Description
2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and indole.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with indole in the presence of a base such as sodium hydroxide to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Further reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with additional hydrogen atoms.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to serotonin receptors or inhibit monoamine oxidase enzymes.
Pathways Involved: Modulation of neurotransmitter levels and receptor activity, leading to changes in mood and behavior.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine: Similar structure with a bromine atom instead of chlorine.
2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanamine: Similar structure with a fluorine atom instead of chlorine.
2-(4-methylphenyl)-2-(1H-indol-3-yl)ethanamine: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c17-12-7-5-11(6-8-12)14(9-18)15-10-19-16-4-2-1-3-13(15)16/h1-8,10,14,19H,9,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXAETGEVHDYMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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